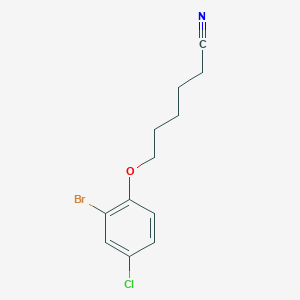
2-(5-Chloro-2-methylbenzoyl)benzoic acid
Overview
Description
2-(5-Chloro-2-methylbenzoyl)benzoic acid is an organic compound with the molecular formula C15H11ClO3. It is a derivative of benzoic acid, characterized by the presence of a chloro and a methyl group on the benzoyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 2-(5-Chloro-2-methylbenzoyl)benzoic acid typically involves the acylation of 5-chloro-2-methylbenzoic acid with benzoyl chloride under Friedel-Crafts acylation conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 5-chloro-2-methylbenzoic acid and benzoyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Anhydrous dichloromethane (CH2Cl2).
Reaction Conditions: The reaction mixture is stirred at low temperature (0-5°C) to control the exothermic nature of the reaction.
The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-(5-Chloro-2-methylbenzoyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group on the benzoyl moiety can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative.
Scientific Research Applications
2-(5-Chloro-2-methylbenzoyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the manufacture of specialty chemicals and as a building block in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-methylbenzoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the benzoyl moiety can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby blocking substrate access.
Comparison with Similar Compounds
2-(5-Chloro-2-methylbenzoyl)benzoic acid can be compared with other similar compounds, such as:
2-(5-Bromo-2-methylbenzoyl)benzoic acid: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and binding affinity.
2-(5-Chloro-2-ethylbenzoyl)benzoic acid: Similar structure but with an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
This compound derivatives: Various derivatives with different substituents on the benzoyl moiety, which can modulate their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of steric and electronic effects that can be exploited in various chemical and biological applications.
Properties
IUPAC Name |
2-(5-chloro-2-methylbenzoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-9-6-7-10(16)8-13(9)14(17)11-4-2-3-5-12(11)15(18)19/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIBSUORBHNTBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325458 | |
| Record name | 2-(5-Chloro-2-methylbenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73041-54-0 | |
| Record name | NSC508403 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(5-Chloro-2-methylbenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B8001189.png)




![cis-2-[3-Fluoro-4-(trifluoromethoxy)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B8001231.png)

![4-Chloro-3-[(1,3-dioxolan-2-yl)methoxy]benzotrifluoride](/img/structure/B8001237.png)

![3-[(sec-Butyloxy)methyl]thiophenol](/img/structure/B8001253.png)
![1,2-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B8001257.png)



